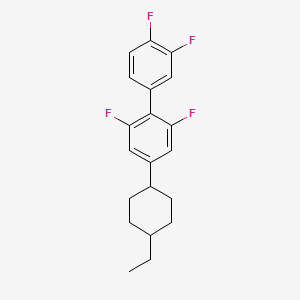![molecular formula C16H23N3O2 B14282612 6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione CAS No. 138531-43-8](/img/structure/B14282612.png)
6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione is a chemical compound known for its unique structure and properties It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,3-dione derivatives with 2-(dipropylamino)ethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxaline derivatives.
Scientific Research Applications
6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an agonist or antagonist at specific receptor sites, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Dipropylamino)ethyl]-1,2-benzenediol
- 2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic Acid
- Ropinirole hydrochloride
Uniqueness
6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific structure and the presence of both quinoxaline and dipropylaminoethyl groups This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds
Properties
CAS No. |
138531-43-8 |
|---|---|
Molecular Formula |
C16H23N3O2 |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
6-[2-(dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C16H23N3O2/c1-3-8-19(9-4-2)10-7-12-5-6-13-14(11-12)18-16(21)15(20)17-13/h5-6,11H,3-4,7-10H2,1-2H3,(H,17,20)(H,18,21) |
InChI Key |
DNYASGKTDDBVRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1=CC2=C(C=C1)NC(=O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


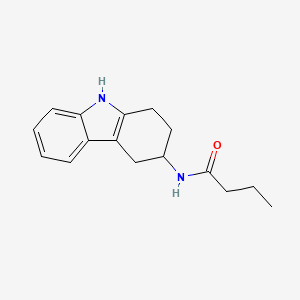


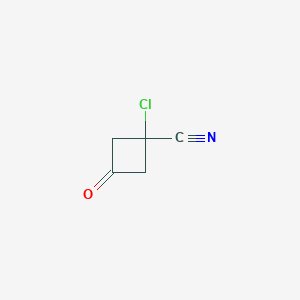

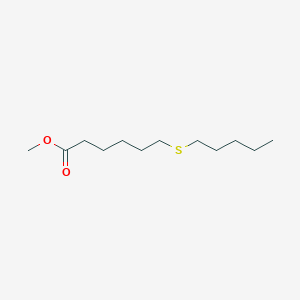
![1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one](/img/structure/B14282551.png)
![2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14282556.png)
![Dimethyl[2-(pyridin-4-yl)ethyl]silanol](/img/structure/B14282563.png)
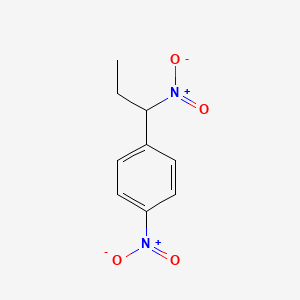
![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)


